molecular formula C20H14F2N4O3 B14108370 (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14108370
M. Wt: 396.3 g/mol
InChI Key: FUMCPORCZFJCMZ-UHFFFAOYSA-N
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Description

(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazolinone core with a furan-2-ylmethyl halide under basic conditions.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used in drug discovery and development processes to identify new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Urea Derivatives: Compounds with similar urea functional groups but different aromatic or heterocyclic rings.

Uniqueness

The uniqueness of (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea lies in its specific combination of functional groups and the resulting biological activities. Its difluorophenyl and furan-2-ylmethyl substituents may confer unique properties compared to other quinazolinone or urea derivatives.

Properties

Molecular Formula

C20H14F2N4O3

Molecular Weight

396.3 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H14F2N4O3/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-10H,11H2,(H2,24,25,27)

InChI Key

FUMCPORCZFJCMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

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